methyl 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate
CAS No.: 8755553-41-6
Cat. No.: VC8304626
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 8755553-41-6 |
---|---|
Molecular Formula | C9H10N2O4 |
Molecular Weight | 210.19 g/mol |
IUPAC Name | methyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate |
Standard InChI | InChI=1S/C9H10N2O4/c1-11-4-3-6(10-11)7(12)5-8(13)9(14)15-2/h3-4H,5H2,1-2H3 |
Standard InChI Key | ZDFWLSNJEXMGTQ-UHFFFAOYSA-N |
SMILES | CN1C=CC(=N1)C(=O)CC(=O)C(=O)OC |
Canonical SMILES | CN1C=CC(=N1)C(=O)CC(=O)C(=O)OC |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s IUPAC name, methyl 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate, reflects its core components:
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Pyrazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2, substituted by a methyl group at position 1.
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Dioxobutanoate moiety: A four-carbon chain with ketone groups at positions 2 and 4 and a methyl ester at position 1.
The canonical SMILES notation and InChIKey confirm the spatial arrangement critical for intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value/Descriptor | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 224.21 g/mol | |
SMILES | ||
InChIKey | XSUFMMHNZQMJJP-UHFFFAOYSA-N | |
Solubility | Likely polar organic solvents | Inferred |
Synthesis and Optimization
General Synthetic Routes
The synthesis of methyl 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate parallels methods used for ethyl-substituted analogs . A representative pathway involves:
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Formation of the pyrazole nucleus: Condensation of hydrazine derivatives with diketones or β-keto esters.
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β-Diketo ester coupling: Reaction of the pyrazole intermediate with diethyl oxalate under basic conditions (e.g., sodium ethoxide) .
For example, ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate was synthesized in 79% yield via sodium ethoxide-mediated coupling of 1-(1-methylpyrazol-4-yl)ethanone with diethyl oxalate . Adapting this method for the 3-pyrazolyl isomer would require optimizing reaction conditions to account for steric and electronic differences.
Table 2: Comparative Synthesis Yields of Pyrazole-Dioxobutanoate Derivatives
Compound | Yield | Conditions | Reference |
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Ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate | 79% | NaOEt, ethanol, rt, 90 min | |
Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate | N/A | Not reported |
Biological Activities and Mechanisms
Anticancer Activity
Related compounds exhibit cytotoxic effects against cancer cells by inducing apoptosis or inhibiting kinases. The methyl ester group enhances cell membrane permeability, potentially improving bioavailability compared to carboxylic acid analogs.
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s modular structure allows for derivatization at multiple sites:
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Pyrazole ring: Substituent variation (e.g., halogens, alkyl groups) to modulate lipophilicity.
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Dioxobutanoate chain: Ester hydrolysis to carboxylic acids for enhanced target binding.
Prodrug Development
The methyl ester acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form. This strategy is employed in antiviral agents like oseltamivir.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with bacterial efflux pumps or apoptotic pathways.
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Synthetic Scalability: Develop one-pot methodologies to improve yields (>80%) and reduce purification steps.
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In Vivo Toxicity Profiling: Assess acute/chronic toxicity in model organisms.
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